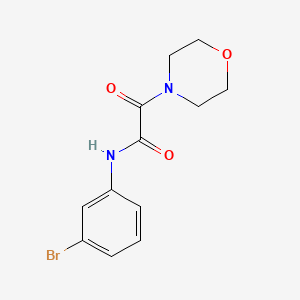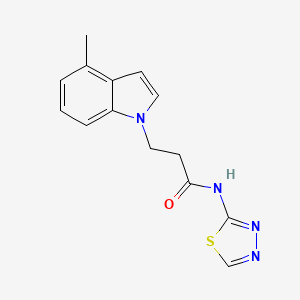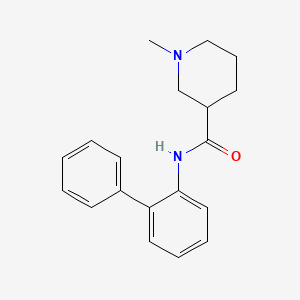
N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
Descripción general
Descripción
N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a benzamide group linked to the quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the quinazolinone core with benzoyl chloride or benzamide in the presence of a suitable base such as triethylamine.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the quinazolinone-benzamide intermediate with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Quinazolinone alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to and inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation, survival, and inflammation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammatory responses.
Comparación Con Compuestos Similares
N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can be compared with other quinazolinone derivatives:
Similar Compounds:
Uniqueness:
- The presence of the fluorobenzyl group in this compound imparts unique electronic and steric properties, which can influence its biological activity and selectivity.
- Compared to its analogs with different substituents on the benzyl group, the fluorine atom can enhance the compound’s ability to interact with specific molecular targets and improve its metabolic stability.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-16-11-9-15(10-12-16)13-24-21(27)18-6-2-4-8-20(18)26-14-25-19-7-3-1-5-17(19)22(26)28/h1-12,14H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXBHODNNPWDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4507702.png)
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B4507710.png)

![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B4507719.png)



![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone](/img/structure/B4507753.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4507754.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4507771.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4507780.png)
![N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B4507785.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4507791.png)
![ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B4507797.png)
